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molecular formula C22H21NO B8605500 10-(4-Butylphenyl)-10H-phenoxazine CAS No. 713761-15-0

10-(4-Butylphenyl)-10H-phenoxazine

Cat. No. B8605500
M. Wt: 315.4 g/mol
InChI Key: DMMIIDVHNJDVBW-UHFFFAOYSA-N
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Patent
US07982212B2

Procedure details

Palladium acetate, tri-o-tolylphosphine and toluene were charged in a three-necked round-bottomed flask, and stirred for 20 minutes at room temperature. Phenoxazine, 1-bromo-4-butylbenzene, sodium t-butoxide and toluene were added, and the mixture was heated in an oil bath and refluxed for 15 hours. After cooling, concentrated hydrochloric acid was added and the mixture was stirred for 1 hour, then, the solution was passed through a neutral alumina column. The column was washed with toluene, and the solvent was removed using a rotary evaporator, to obtain yellow solid. The solid was re-crystallized from toluene/methanol, to obtain N-(4-n-butylphenyl)phenoxazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
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Quantity
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Type
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Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[CH:23]1[C:36]2[NH:35][C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[O:28][C:27]=2[CH:26]=[CH:25][CH:24]=1.Br[C:38]1[CH:43]=[CH:42][C:41]([CH2:44][CH2:45][CH2:46][CH3:47])=[CH:40][CH:39]=1.CC(C)([O-])C.[Na+].Cl>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[CH2:44]([C:41]1[CH:42]=[CH:43][C:38]([N:35]2[C:36]3[CH:23]=[CH:24][CH:25]=[CH:26][C:27]=3[O:28][C:29]3[C:34]2=[CH:33][CH:32]=[CH:31][CH:30]=3)=[CH:39][CH:40]=1)[CH2:45][CH2:46][CH3:47] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2OC3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
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Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The column was washed with toluene
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to obtain yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was re-crystallized from toluene/methanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)N1C2=CC=CC=C2OC=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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